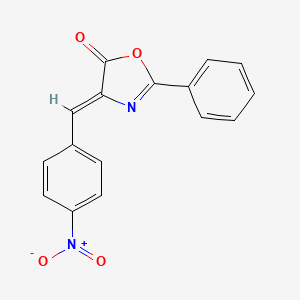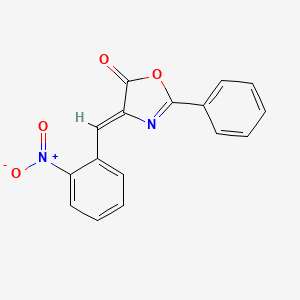![molecular formula C10H12N2O B1300959 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 35681-40-4](/img/structure/B1300959.png)
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one, often referred to as IPBI, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in a ring-like structure. IPBI is used in a variety of areas, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Synthesis and Characterization of Complex Molecules : Research has focused on the synthesis of complex molecules incorporating 1H-benzo[d]imidazol-2(3H)-one. For example, a study presented the synthesis of a molecule using a one-pot, three-component condensation reaction involving benzil, formaldehyde, and dehydroabietylamine, indicating the compound's utility in creating conjugated systems with potential applications in materials science (Jiang et al., 2007).
Chemical Reactions and Synthesis Methods : There has been significant work on developing efficient synthesis methods for 1H-imidazole derivatives. One study describes a high-yielding synthesis of 1,4-diaryl-1H-imidazoles, which was previously challenging under ambient conditions. This research contributes to the broader field of organic synthesis and may have implications in pharmaceuticals and materials chemistry (Pooi et al., 2014).
Polymer Synthesis and Properties : Another area of application is in polymer science. A study reported the synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units, showcasing the use of 1H-benzo[d]imidazol-2(3H)-one in creating high-performance materials with significant thermal stability (Mir et al., 2012).
Advanced Organic Synthesis Techniques : Further studies have explored advanced techniques in organic synthesis, such as the palladium-catalyzed oxidative aminocarbonylation-heterocyclization approach to create benzimidazoimidazoles. This demonstrates the compound’s role in facilitating complex organic reactions (Veltri et al., 2018).
Medicinal Chemistry Applications : In the field of medicinal chemistry, certain derivatives of 1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their potential as anti-inflammatory and antioxidant agents. This highlights the relevance of these compounds in drug discovery and pharmaceutical research (Shankar et al., 2017).
Materials Science and Engineering : The compound has been studied for its role in materials science, particularly in the synthesis of stable imidazolium-based alkaline anion exchange membranes, indicating its potential application in engineering and technology sectors (Gu et al., 2014).
Mechanism of Action
The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
In terms of potential applications, imidazoles and their derivatives have been explored for their potential in various fields. For example, some imidazoles have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands . These MOFs have shown promise in areas such as gas storage, separation, and catalysis .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes such as signal transduction and metabolism. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This compound can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound may have a protective effect by enhancing antioxidant defenses and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, such as sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and enhancing immune function. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted via the kidneys. The metabolic flux of this compound can influence the levels of other metabolites in the body, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its biochemical activity .
properties
IUPAC Name |
3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYGATUQXCBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364713 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35681-40-4 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


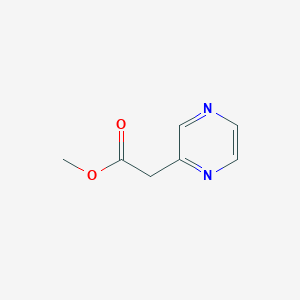
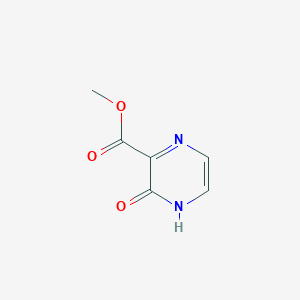
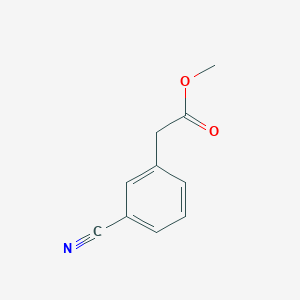

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)
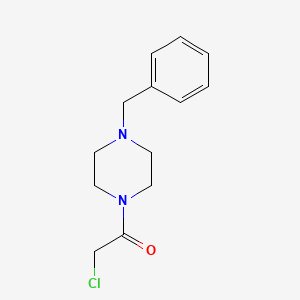

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)



